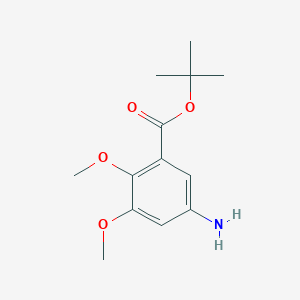

Tert-butyl 5-amino-2,3-dimethoxybenzoate

Description

Tert-butyl 5-amino-2,3-dimethoxybenzoate is a benzoic acid derivative featuring a tert-butyl ester group, amino (-NH₂) substitution at the 5-position, and methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. The tert-butyl group enhances lipophilicity, while the electron-donating amino and methoxy groups may modulate reactivity and interactions with biological targets.

Properties

IUPAC Name |

tert-butyl 5-amino-2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)9-6-8(14)7-10(16-4)11(9)17-5/h6-7H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSOSCZQSLJYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2,3-dimethoxybenzoate typically involves the esterification of 5-amino-2,3-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro or nitroso derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Tert-butyl 5-amino-2,3-dimethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-2,3-dimethoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione)

- Structure and Functional Groups: Luminol contains a 5-amino-substituted phthalazinedione core, distinct from the benzoate ester scaffold of the target compound.

- Antioxidant Activity: Luminol’s antioxidant capacity (ACW) is measured via photochemiluminescence (PCL), where its amino group contributes to radical scavenging .

- Applications: Luminol is widely used in chemiluminescence detection, while the tert-butyl benzoate derivative may prioritize stability in organic synthesis or drug delivery systems.

Sodium Salt of 5-Amino-2,3-dihydrophthalazine-1,4-dione

- Structure and Solubility : The sodium salt form enhances water solubility, critical for parenteral formulations, whereas the tert-butyl ester in the target compound favors lipid solubility .

- Biological Activity: The sodium salt exhibits immunomodulatory and anti-inflammatory effects, suggesting that amino-substituted heterocycles may share bioactivity profiles. However, the benzoate ester’s aromatic system could alter target specificity.

Tert-butyl Carbamate Derivatives (e.g., Example 75 in )

- Synthetic Utility : The tert-butyl carbamate group in Example 75 acts as a protective group during Suzuki-Miyaura coupling, analogous to the tert-butyl ester’s role in stabilizing reactive intermediates .

- Physical Properties : The complex in Example 75 has a melting point of 163–166°C and a molecular mass of 615.7 g/mol. Such data highlight the influence of bulky substituents on thermal stability, a trait likely shared with the target compound.

Data Table: Key Comparisons

Research Findings and Limitations

- Antioxidant Potential: While luminol’s amino group drives radical scavenging, the tert-butyl benzoate’s methoxy groups may sterically hinder similar activity. Direct PCL testing of the target compound is warranted .

- Synthetic Parallels : The use of tert-butyl protecting groups in suggests scalable synthesis routes for the target compound, though ester hydrolysis risks must be evaluated .

- Biological Applications: The sodium salt’s anti-inflammatory effects () imply that amino-aromatic compounds merit exploration for immune modulation, but structural differences limit direct extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.